molecular formula C8H9FO2S B1619727 Benzenesulfonyl fluoride, 4-ethyl- CAS No. 455-20-9

Benzenesulfonyl fluoride, 4-ethyl-

Cat. No. B1619727
CAS RN: 455-20-9
M. Wt: 188.22 g/mol
InChI Key: YKTVOVMXBLLWNM-UHFFFAOYSA-N
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Description

Benzenesulfonyl fluoride, 4-ethyl- is a chemical compound that has been extensively researched for its applications in scientific research. It is commonly referred to as BESF and is a white crystalline powder that is soluble in organic solvents. BESF is a versatile compound that has been used in various fields such as chemistry, biochemistry, and pharmacology. In

Mechanism Of Action

BESF acts as an irreversible inhibitor of enzymes that contain a serine residue in their active site. It reacts with the hydroxyl group of the serine residue to form a covalent bond, which results in the inactivation of the enzyme. This mechanism of action has been extensively studied in enzymes such as chymotrypsin, trypsin, and thrombin.

Biochemical And Physiological Effects

BESF has been shown to have both biochemical and physiological effects. In biochemical studies, BESF has been used to study the mechanism of action of enzymes that contain a serine residue in their active site. In physiological studies, BESF has been used to investigate the role of serine proteases in various diseases such as cancer and inflammation.

Advantages And Limitations For Lab Experiments

One of the advantages of using BESF in lab experiments is its high specificity for enzymes that contain a serine residue in their active site. This allows for the selective inhibition of a specific enzyme, which can provide valuable insights into its function. However, one of the limitations of using BESF is its irreversible nature, which can make it difficult to study the kinetics of enzyme inhibition.

Future Directions

There are several future directions for the research of BESF. One direction is the development of new methods for the synthesis of BESF and its derivatives. Another direction is the investigation of the role of serine proteases in various diseases and the development of new inhibitors for these enzymes. Furthermore, the use of BESF as a fluorogenic reagent for the detection of enzymes can be explored further for its potential applications in drug discovery and diagnostics.
Conclusion
In conclusion, BESF is a versatile compound that has been extensively studied in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. BESF has the potential to provide valuable insights into the function of enzymes that contain a serine residue in their active site and can be explored further for its potential applications in drug discovery and diagnostics.

Scientific Research Applications

BESF has been widely used in scientific research due to its versatile properties. It has been used as a reagent for the synthesis of various compounds such as sulfonamides, sulfonylureas, and sulfonate esters. BESF has also been used as a protecting group for the synthesis of peptides and amino acids. In addition, BESF has been used as a fluorogenic reagent for the detection of enzymes such as serine proteases.

properties

IUPAC Name

4-ethylbenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTVOVMXBLLWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060017
Record name Benzenesulfonyl fluoride, 4-ethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonyl fluoride, 4-ethyl-

CAS RN

455-20-9
Record name 4-Ethylbenzenesulfonyl fluoride
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Record name Benzenesulfonyl fluoride, 4-ethyl-
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Record name Benzenesulfonyl fluoride, 4-ethyl-
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Record name Benzenesulfonyl fluoride, 4-ethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-ethylbenzenesulphonyl fluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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